4-Fluorobenzaldehyde (3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluorobenzaldehyde (3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)hydrazone is a chemical compound that belongs to the class of hydrazones It is derived from the reaction between 4-fluorobenzaldehyde and 3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl hydrazine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluorobenzaldehyde (3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)hydrazone typically involves the condensation reaction between 4-fluorobenzaldehyde and 3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluorobenzaldehyde (3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The fluorine atom on the benzaldehyde ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products
Oxidation: Quinazoline derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzaldehyde derivatives.
Wissenschaftliche Forschungsanwendungen
4-Fluorobenzaldehyde (3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)hydrazone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties.
Biological Studies: It is used as a probe to study enzyme interactions and biological pathways.
Wirkmechanismus
The mechanism of action of 4-fluorobenzaldehyde (3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)hydrazone involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit the activity of certain enzymes or proteins, leading to antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Fluorobenzaldehyde (4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone
- 4-Fluorobenzaldehyde (3-(2-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl)hydrazone
Uniqueness
4-Fluorobenzaldehyde (3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)hydrazone is unique due to the presence of both the fluorobenzaldehyde and quinazolinyl hydrazone moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C15H11FN4O2 |
---|---|
Molekulargewicht |
298.27 g/mol |
IUPAC-Name |
2-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-3-hydroxyquinazolin-4-one |
InChI |
InChI=1S/C15H11FN4O2/c16-11-7-5-10(6-8-11)9-17-19-15-18-13-4-2-1-3-12(13)14(21)20(15)22/h1-9,22H,(H,18,19)/b17-9+ |
InChI-Schlüssel |
ZBTMZWGLTKPXGP-RQZCQDPDSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)N/N=C/C3=CC=C(C=C3)F)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)NN=CC3=CC=C(C=C3)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.